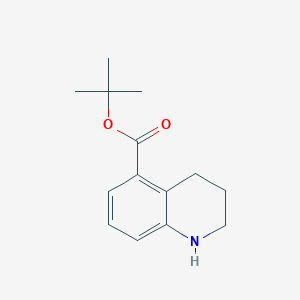
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-fluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination of the butanoic acid backbone can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield an azido derivative.
Deprotection Reactions: Removal of the Boc group yields the free amine derivative.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in modifying protein structures and functions due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid involves its interaction with biological molecules, primarily through the fluorine atom and the amino acid backbone. The fluorine atom can influence the compound’s binding affinity and specificity to target proteins or enzymes. The Boc group provides temporary protection during synthetic processes, which can be removed to reveal the active amine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its utility in drug design and other applications .
Eigenschaften
Molekularformel |
C9H16FNO4 |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
(2S,3R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m1/s1 |
InChI-Schlüssel |
XFZNDDRTARIPOU-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


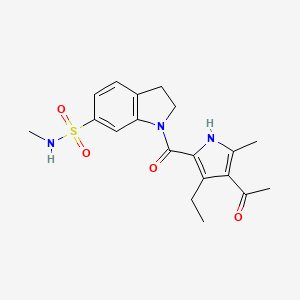
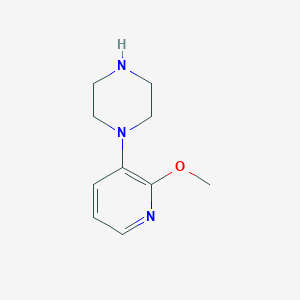
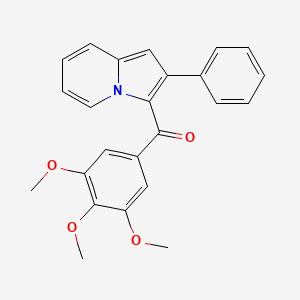

![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)
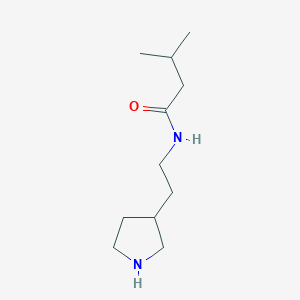
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
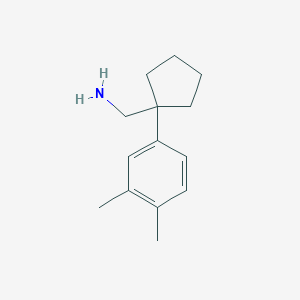
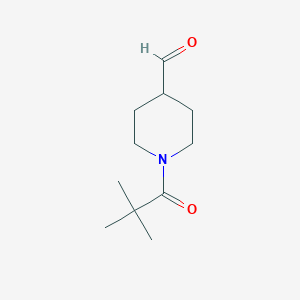
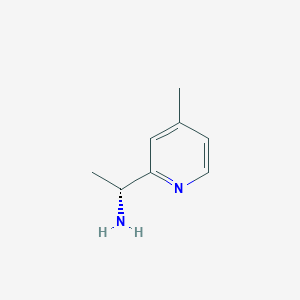
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
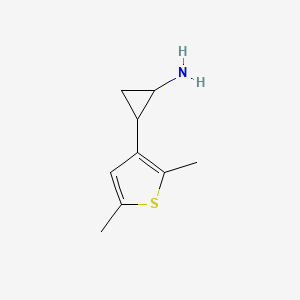
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
